molecular formula C15H20N2O5S B2483795 N-(furan-2-ylmethyl)-4-(N-isopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1207052-38-7

N-(furan-2-ylmethyl)-4-(N-isopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2483795
CAS RN: 1207052-38-7
M. Wt: 340.39
InChI Key: WMRBIBDVOFJFKG-UHFFFAOYSA-N
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Description

Furan derivatives are an important class of heterocyclic compounds that have attracted attention due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound of interest, "N-(furan-2-ylmethyl)-4-(N-isopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide," is likely to share some of these applications, though specific studies on this compound are not readily available.

Synthesis Analysis

Synthesis of furan derivatives often involves catalytic reactions, cross-coupling reactions, and the use of furan as a building block for further functionalization. For example, the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides via Suzuki-Miyaura cross-coupling has been reported, showcasing the versatility of furan derivatives in organic synthesis (A. Siddiqa et al., 2022).

Scientific Research Applications

Furan Derivatives as Antiprotozoal Agents

Research has demonstrated that furan derivatives can exhibit significant antiprotozoal activity. A study on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally related to furan compounds, showed strong DNA affinities and in vitro effectiveness against T. b. rhodesiense and P. falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).

Synthesis and Biological Activities

Furan compounds are also explored for their synthetic pathways and biological activities. For example, studies on the synthesis of furan derivatives provide insights into creating novel molecules with potential antimicrobial properties. A research on furan-3-carboxamides demonstrated their preparation and preliminary in vitro antimicrobial activity against various microorganisms, suggesting that furan derivatives could serve as a basis for developing new antimicrobial agents (Zanatta et al., 2007).

Role in Heterocyclic Compound Synthesis

Furan derivatives play a crucial role in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry for creating drugs with various therapeutic effects. The synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline demonstrate the utility of furan derivatives in generating heterocyclic compounds with potential applications in drug development and synthetic chemistry (El’chaninov & Aleksandrov, 2017).

Potential as Influenza A Virus Inhibitors

A study on furan-carboxamide derivatives reported their synthesis and evaluation as inhibitors of the H5N1 influenza A virus, identifying them as novel inhibitors. This suggests that certain furan derivatives could have applications in antiviral drug development, highlighting the versatility of furan compounds in medicinal chemistry (Yongshi et al., 2017).

Advanced Materials Development

Furan derivatives are being investigated for their potential in creating high-performance materials. For instance, the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides offers a sustainable alternative to traditional polyphthalamides, indicating their use in advanced material applications (Jiang et al., 2015).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2,5-dimethyl-4-(propan-2-ylsulfamoyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-9(2)17-23(19,20)14-11(4)22-10(3)13(14)15(18)16-8-12-6-5-7-21-12/h5-7,9,17H,8H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRBIBDVOFJFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)S(=O)(=O)NC(C)C)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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